molecular formula C25H17ClN2O4 B11132118 2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132118
M. Wt: 444.9 g/mol
InChI Key: MVXKXIHANMCASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chloropyridinyl group, a prop-2-en-1-yloxyphenyl group, and a dihydrochromeno[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor to form the chromeno[2,3-c]pyrrole core. The reaction conditions often include the use of a strong acid or base as a catalyst, along with appropriate solvents such as dichloromethane or ethanol.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the chromeno[2,3-c]pyrrole core. Common reagents for this step include sodium hydride or potassium carbonate.

    Attachment of the Prop-2-en-1-yloxyphenyl Group: This step involves the reaction of the intermediate compound with an allyl phenol derivative under basic conditions. Reagents such as sodium hydroxide or potassium tert-butoxide are often used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives. Reagents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridinyl group. Reagents such as sodium methoxide or bromine can be employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, bromine, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features. The presence of the chloropyridinyl group, prop-2-en-1-yloxyphenyl group, and chromeno[2,3-c]pyrrole core provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H17ClN2O4

Molecular Weight

444.9 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17ClN2O4/c1-2-13-31-17-10-7-15(8-11-17)22-21-23(29)18-5-3-4-6-19(18)32-24(21)25(30)28(22)20-12-9-16(26)14-27-20/h2-12,14,22H,1,13H2

InChI Key

MVXKXIHANMCASH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.